2-amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with the molecular formula C23H18Cl2N2O3 This compound is notable for its unique structure, which includes a chromene core, a nitrile group, and multiple chlorine atoms
Preparation Methods
The synthesis of 2-amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method involves the reaction of 3,5-cyclohexanedione, 4-chlorobenzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol . The mixture is refluxed for several hours and then cooled to room temperature to obtain the desired product. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the nitrile group or other functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is used in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and in studies of reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be compared with similar compounds such as:
- 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
These compounds share a similar chromene core structure but differ in the substituents attached to the phenyl ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18Cl2N2O3 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-amino-4-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H18Cl2N2O3/c24-14-6-4-13(5-7-14)12-29-19-9-8-15(25)10-16(19)21-17(11-26)23(27)30-20-3-1-2-18(28)22(20)21/h4-10,21H,1-3,12,27H2 |
InChI Key |
PLGCJSWOKDCQJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)C1 |
Origin of Product |
United States |
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